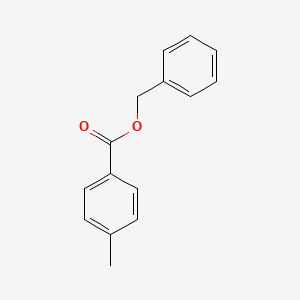

Benzyl 4-methylbenzoate

Übersicht

Beschreibung

Benzyl 4-methylbenzoate is an organic compound with the molecular formula C15H14O2 . It is a white to yellow powder or crystals .

Synthesis Analysis

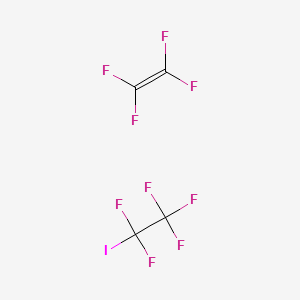

The synthesis of this compound can be achieved through a three-step process involving alkylation, esterification, and another alkylation . The synthesis route is selected for its high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring connected to an ester functional group . The InChI code for this compound is 1S/C15H14O2/c1-12-7-9-14 (10-8-12)15 (16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.27 . It is a white to yellow powder or crystals at room temperature .Wissenschaftliche Forschungsanwendungen

Anaerobic Degradation Pathways

Research into the anaerobic degradation of compounds similar to Benzyl 4-methylbenzoate, such as 4-methylbenzoate, has revealed specific pathways utilized by certain bacteria. For instance, Magnetospirillum sp. strain pMbN1 utilizes a 4-methylbenzoyl-CoA degradation pathway analogous to the anaerobic benzoyl-CoA degradation pathway. This study highlights the potential of these pathways in bioremediation and environmental microbiology applications (Lahme et al., 2012).

Toxicity Studies

Toxicity studies involving benzotriazole derivatives, a class related to this compound, have been conducted to understand their impact on aquatic species. These studies are crucial for environmental safety assessments, particularly in contexts where these compounds are used as industrial chemical mixtures (Pillard et al., 2001).

Regulation of Aromatic Acid Degradation

The regulation of aromatic acid degradation in microorganisms like Pseudomonas putida has been studied. Understanding how these bacteria metabolize compounds such as this compound can inform applications in biotechnology and environmental remediation (Cowles et al., 2000).

Synthetic Applications

This compound and its derivatives find use in synthetic chemistry. For example, a study described an efficient protocol for preparing a novel aminomethylmonoalkylphosphinate starting from 4-methylbenzoic acid, demonstrating the compound's role in synthesizing new chemical entities (Ding & Yan, 2012).

Biosynthesis of Volatile Esters

Research into the biosynthesis of volatile esters, such as methylbenzoate in snapdragon flowers, involves compounds similar to this compound. This research has implications for the agricultural and fragrance industries (Kolosova et al., 2001).

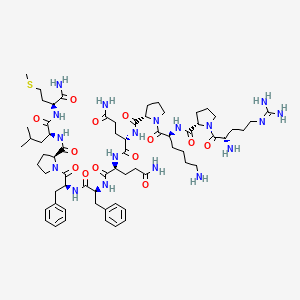

Development of Amino Acid Mimetics

The synthesis of 1-Benzyl-4-methylimidazoles, compounds structurally related to this compound, has potential applications in the development of amino acid mimetics, highlighting its relevance in pharmaceutical and medicinal chemistry (Zaman et al., 2005).

Understanding Substituent Effects

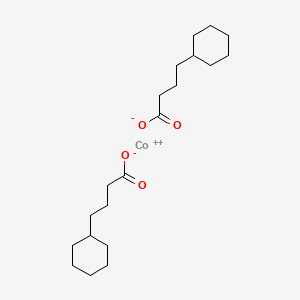

Studies on the substituent effects in the complexation of benzoic and 4-methylbenzoic acids help in understanding the interactions and behaviors of this compound in various chemical environments, useful in analytical chemistry and material science (Brown et al., 1993).

Safety and Hazards

Benzyl 4-methylbenzoate is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapors, mist, or gas .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzyl 4-methylbenzoate, similar to its close relative Benzyl benzoate, is believed to exert its effects primarily on the nervous system of parasites . It is lethal to certain mites and is therefore useful in the treatment of conditions such as scabies .

Mode of Action

It is known that benzyl benzoate exerts toxic effects on the nervous system of the parasite, resulting in its death . It is also toxic to mite ova . In vitro, Benzyl benzoate has been found to kill the Sarcoptes mite within 5 minutes .

Biochemical Pathways

It is known that the compound interacts with the nervous system of parasites, disrupting their normal functions and leading to their death

Result of Action

The primary result of the action of this compound is the death of certain parasites, such as mites . This is due to the compound’s toxic effects on the nervous system of these organisms . It is also toxic to mite ova .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the compound’s efficacy may be affected by the presence of other substances, the pH of the environment, and the temperature

Biochemische Analyse

Biochemical Properties

It is known that Benzyl 4-methylbenzoate can interact with various enzymes and proteins

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Eigenschaften

IUPAC Name |

benzyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXGEZSXCGDUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282338 | |

| Record name | Benzyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5467-99-2 | |

| Record name | 5467-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1581365.png)

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)

![2-Naphthalenecarboxamide, 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1581376.png)

![Disodium;7-anilino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B1581379.png)